N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a rigid adamantane core linked to a complex ethyl chain. The ethyl group is substituted with two pharmacologically relevant moieties:
- A 4-methylpiperazin-1-yl group, a nitrogen-containing heterocycle known to modulate receptor interactions and pharmacokinetics.
The adamantane scaffold confers high lipophilicity and metabolic stability, while the ethyl chain introduces polar functional groups that balance solubility and bioavailability.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O/c1-28(2)23-6-4-22(5-7-23)24(30-10-8-29(3)9-11-30)18-27-25(31)26-15-19-12-20(16-26)14-21(13-19)17-26/h4-7,19-21,24H,8-18H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHIDKASECONBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane coreThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
Biology: The compound is used in studies to investigate cellular processes and pathways, including signal transduction and gene expression.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with other adamantane-1-carboxamide derivatives. Below is a detailed analysis of key analogs:
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide (Synonyms: AC1MODCX, KS-000020F9)
- Substituents : A naphthalen-2-yl group and a hydroxyl group on the ethyl chain.
- The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility but limit blood-brain barrier (BBB) penetration relative to the methylpiperazine group .
- Hypothesized Activity : Likely exhibits distinct binding profiles due to naphthalene’s planar structure, which could favor interactions with aromatic residues in enzymes or receptors.
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1)
- Substituents : A 4-ethoxyphenyl group directly attached to the adamantane carboxamide.
- Structural Differences: Simpler structure lacking the ethyl chain’s bifurcated substituents.
- Hypothesized Activity : May prioritize peripheral over central effects due to reduced polarity and absence of piperazine-mediated receptor interactions .
N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
- Substituents : A sulfanyl-linked indole moiety with a 4-methylphenyl group.
- The methylphenyl group may enhance lipophilicity but reduce metabolic stability compared to dimethylamino or piperazine groups.
- Hypothesized Activity : Likely targets enzymes or receptors sensitive to sulfur-containing ligands, such as cytochrome P450 isoforms or cysteine protease enzymes .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Predicted logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Dimethylaminophenyl, methylpiperazinyl | ~495* | 3.8–4.2 | Amines, adamantane |
| N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide | Naphthyl, hydroxyl | 349.45 | 4.5–5.0 | Hydroxyl, naphthalene |
| N-(4-Ethoxyphenyl)-1-adamantanecarboxamide | Ethoxyphenyl | 299.41 | 4.0–4.5 | Ethoxy, adamantane |
| N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | Indole-sulfanyl, methylphenyl | ~480* | 5.2–5.8 | Sulfur, indole, methylphenyl |
*Estimated based on structural analogs.
Table 2: Hypothetical Pharmacokinetic Profiles
| Compound Name | BBB Penetration Potential | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | High (piperazine) | 0.1–0.5 | Moderate |
| N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide | Low (hydroxyl) | <0.1 | Low (naphthalene) |
| N-(4-Ethoxyphenyl)-1-adamantanecarboxamide | Low | 0.05–0.1 | High |
| N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | Moderate | 0.2–0.4 | Low (sulfanyl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
